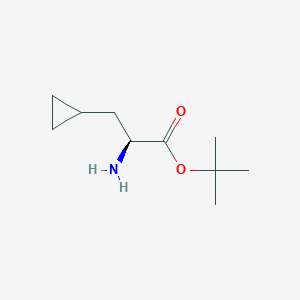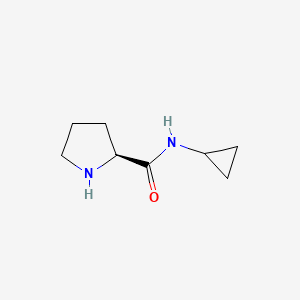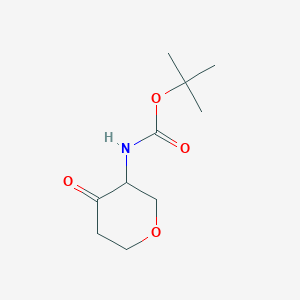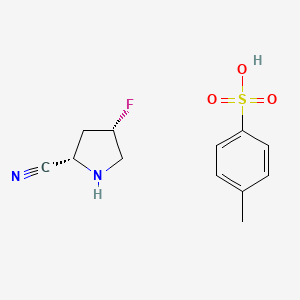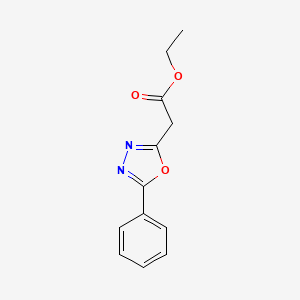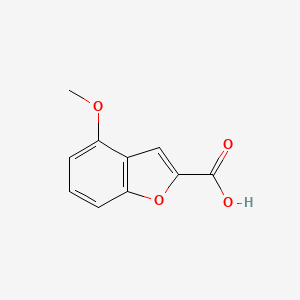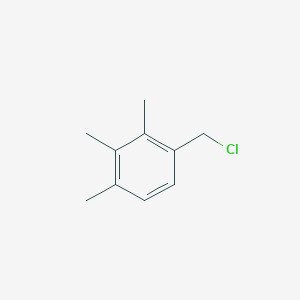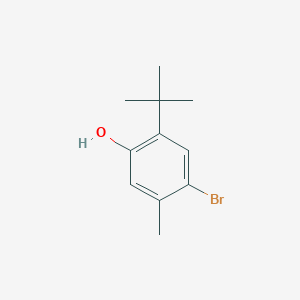
4-Bromo-2-(tert-butyl)-5-methylphenol
概要
説明
“4-Bromo-2-(tert-butyl)-5-methylphenol” is a type of organic compound. It is a 4-substituted-2,6-di-tert-butylphenol . It is synthesized by the bromination of 2,6-di-tert-butylphenol . It has been used as a catalyst with methyl aluminium to form methylaluminum bis (4-bromo-2,6-di-tert-butylphenoxide) (MABR) which may be utilized for the transformation of various epoxides to carbonyl compounds .
Synthesis Analysis
The synthesis of “4-Bromo-2-(tert-butyl)-5-methylphenol” involves the bromination of 2,6-di-tert-butylphenol . Another synthesis method involves starting from commercially available 4-bromo-1H-indole and using simple reagents .Molecular Structure Analysis
The molecular formula of “4-Bromo-2-(tert-butyl)-5-methylphenol” is C10H14BrN . The exact mass is 227.030960 .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Bromo-2-(tert-butyl)-5-methylphenol” include a density of 1.3±0.1 g/cm3, a boiling point of 261.4±20.0 °C at 760 mmHg, and a flash point of 111.9±21.8 °C .科学的研究の応用
Determination of Bromide
- A study by Mishra et al. (2001) demonstrated the use of 4-Bromo-2-(tert-butyl)-5-methylphenol in the determination of bromide in fumigated and natural samples. This was achieved by converting bromide into bromophenols followed by gas chromatography-mass spectrometry, allowing for the precise measurement of bromide even in samples with high ionic impurities and acidity (Mishra, Gosain, Jain, & Verma, 2001).
Reaction with Nucleophilic Reagents
- Pevzner (2003) explored the reaction of esters of 5-tert-Butylfuran-3-carboxylic acid with nucleophilic reagents. This research included the bromination of these esters to obtain derivatives, which were then examined for their reactivity with various nucleophilic agents (Pevzner, 2003).
Electrochemical Reactivity
- Zabik et al. (2019) investigated the electrochemical reactivity of bulky phenols, including 4-Bromo-2-(tert-butyl)-5-methylphenol, with superoxide anion radicals. Their study utilized electrochemical methods to analyze antioxidant properties and reactivity patterns (Zabik, Anwar, Ziu, & Martic-Milne, 2019).
Catalytic Alkylation in Organic Synthesis
- Qian et al. (2011) described the use of iron(III) amine-bis(phenolate) complexes, involving 4-Bromo-2-(tert-butyl)-5-methylphenol, in the catalytic alkylation of aryl Grignard reagents. This process is significant for C-C cross-coupling in organic synthesis (Qian, Dawe, & Kozak, 2011).
Phenol Alkylation Kinetics
- Elavarasan et al. (2011) conducted a study on the kinetics of phenol alkylation with tert-butyl alcohol using ionic liquid catalysts, which is relevant to understanding the reactions involving 4-Bromo-2-(tert-butyl)-5-methylphenol (Elavarasan, Kondamudi, & Upadhyayula, 2011).
Isolation from Polyethylene Film
- Daun et al. (1974) isolated an oxidation product of 2,6-Di-(tert-butyl)-4-methylphenol from aged polyethylene film. This study is crucial for understanding the chemical stability and aging processes of materials containing similar phenols (Daun, Gilbert, & Giacin, 1974).
特性
IUPAC Name |
4-bromo-2-tert-butyl-5-methylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-7-5-10(13)8(6-9(7)12)11(2,3)4/h5-6,13H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHPCQVSSQMJRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C(C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(tert-butyl)-5-methylphenol | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

